molecular formula C27H26N2O3 B1653106 1,3-Bis(p-anilinophenoxy)-2-propanol CAS No. 17392-41-5

1,3-Bis(p-anilinophenoxy)-2-propanol

Cat. No.: B1653106
CAS No.: 17392-41-5
M. Wt: 426.5 g/mol
InChI Key: ZZMOXLMMPVFJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(p-anilinophenoxy)-2-propanol (commonly referred to as N3) is a synthetic organic compound characterized by a central propanol backbone flanked by two p-anilinophenoxy groups. These functional groups confer unique physicochemical properties, enabling its role as a biochemical inhibitor. Notably, N3 has been studied as a reference compound in antiviral research, particularly for its binding affinity to the SARS-CoV-2 main protease (Mpro) .

Properties

CAS No.

17392-41-5

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

1,3-bis(4-anilinophenoxy)propan-2-ol

InChI

InChI=1S/C27H26N2O3/c30-25(19-31-26-15-11-23(12-16-26)28-21-7-3-1-4-8-21)20-32-27-17-13-24(14-18-27)29-22-9-5-2-6-10-22/h1-18,25,28-30H,19-20H2

InChI Key

ZZMOXLMMPVFJHG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)NC4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)NC4=CC=CC=C4)O

Other CAS No.

17392-41-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N3 with structurally related compounds, emphasizing differences in functional groups, applications, and key experimental data.

Compound Name Structural Features Functional Groups Applications Key Data References
1,3-Bis(p-anilinophenoxy)-2-propanol (N3) Two p-anilinophenoxy groups Anilino, phenoxy, propanol Mpro protein inhibitor Binding energy: -5.41 to -2.55 kcal/mol
Curcuma longa phytochemicals Varied (e.g., curcuminoids) Diverse Mpro inhibitors Binding energy: -9.08 to -7.04 kcal/mol
1,3-Bis(4-bromophenyl)-2-propanone Two 4-bromophenyl groups Bromophenyl, ketone Chemical reagent Purity >99.0% (GC)
1,3-Bis(diphenylphosphino)propane Diphenylphosphino groups Phosphine Catalyst in metal coordination chemistry Used in cross-coupling reactions
1,3-Bis(benzyloxy)-2-propanol Benzyloxy groups Benzyl ether, propanol Precursor for antiviral intermediates WGK Germany hazard level: 3
Sulfonyl derivatives (e.g., 1,3-Bis(chloroethyl sulfonyl)propanol) Sulfonyl groups Sulfonyl, propanol Industrial applications (e.g., materials science) CAS: 67006-35-3

Key Findings from Comparative Analysis

Binding Affinity and Inhibitory Activity
  • N3 vs.
  • Role of Functional Groups: The anilino and phenoxy groups in N3 likely facilitate hydrogen bonding with Mpro, but steric hindrance from bulky substituents (e.g., bromine in 1,3-Bis(4-bromophenyl)-2-propanone) may reduce binding efficiency .
Industrial vs. Pharmaceutical Use
  • Sulfonyl derivatives like 1,3-Bis(chloroethyl sulfonyl)propanol are tailored for industrial applications due to their electron-withdrawing sulfonyl groups, which enhance chemical durability but limit biological compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.